3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide
Overview
Description
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important cellular energy sensor that regulates numerous metabolic pathways in response to changes in energy status. A-769662 has been shown to have a variety of potential applications in scientific research, including the study of metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to conformational changes that promote phosphorylation of the α-subunit and subsequent activation of AMPK. AMPK activation by 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide leads to a variety of downstream effects, including increased glucose uptake and fatty acid oxidation, and inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
AMPK activation by 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, reduced body weight and improved lipid metabolism, inhibition of cancer cell growth and induction of apoptosis, and neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, there are also limitations to the use of 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide in lab experiments, including its potential toxicity at high concentrations and its potential off-target effects.
Future Directions
There are several potential future directions for research on 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide and its applications in scientific research. One potential direction is the development of more specific and potent AMPK activators, which could have even greater therapeutic potential in the treatment of metabolic disorders and cancer. Another potential direction is the study of the effects of 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide on other cellular pathways and signaling pathways, which could lead to the discovery of new targets for therapeutic intervention. Finally, the development of new animal models and screening assays could help to identify new applications for 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide and other AMPK activators.
Scientific Research Applications
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to have a variety of potential applications in scientific research, particularly in the study of metabolic disorders such as diabetes and obesity. AMPK activation by 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes, and to reduce body weight and improve lipid metabolism in obese animals. 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has also been shown to have potential applications in the study of cancer, as AMPK activation has been shown to inhibit cancer cell growth and induce apoptosis. Additionally, 3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-7-8-15(11-16(12)19)18(21)20-9-10-22-17-13(2)5-4-6-14(17)3/h4-8,11H,9-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXHURSRGFEWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC(=C(C=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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